molecular formula C10H12N2O B4653395 3-(1,3-benzoxazol-2-yl)-1-propanamine

3-(1,3-benzoxazol-2-yl)-1-propanamine

Cat. No.: B4653395
M. Wt: 176.21 g/mol
InChI Key: VKBKDDXNZLOROC-UHFFFAOYSA-N
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Description

3-(1,3-Benzoxazol-2-yl)-1-propanamine is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .

Biochemical Analysis

Biochemical Properties

Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Cellular Effects

Benzoxazole derivatives have shown to inhibit adipocyte differentiation and reduce intracellular lipid accumulation . This suggests that 3-(1,3-benzoxazol-2-yl)-1-propanamine may have similar effects on cellular processes.

Molecular Mechanism

Benzoxazole derivatives have been reported to exhibit a wide range of pharmacological activities, suggesting that they may interact with various biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Temporal Effects in Laboratory Settings

Benzoxazole derivatives have been synthesized using various methodologies, suggesting that they may have different stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Benzoxazole derivatives have shown anti-adipogenic activity, suggesting that they may have similar effects at different dosages .

Metabolic Pathways

Benzoxazole derivatives have been synthesized using various methodologies, suggesting that they may be involved in various metabolic pathways .

Transport and Distribution

Benzoxazole derivatives have shown to inhibit adipocyte differentiation and reduce intracellular lipid accumulation , suggesting that they may have similar transport and distribution properties.

Subcellular Localization

Benzoxazole derivatives have shown to inhibit adipocyte differentiation and reduce intracellular lipid accumulation , suggesting that they may have similar subcellular localization properties.

Preparation Methods

Chemical Reactions Analysis

3-(1,3-Benzoxazol-2-yl)-1-propanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like toluene, catalysts such as FeCl3, and oxidizing or reducing agents depending on the desired transformation . Major products formed from these reactions vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(1,3-Benzoxazol-2-yl)-1-propanamine has a wide range of scientific research applications:

Comparison with Similar Compounds

3-(1,3-Benzoxazol-2-yl)-1-propanamine can be compared with other benzoxazole derivatives such as:

  • 2-(1,3-Benzoxazol-2-yl)ethanamine
  • 4-(1,3-Benzoxazol-2-yl)butanamine
  • 6-(1,3-Benzoxazol-2-yl)hexanamine

These compounds share similar structural features but differ in their biological activities and applications. The unique properties of this compound, such as its specific antimicrobial and anticancer activities, make it a distinct and valuable compound in scientific research .

Properties

IUPAC Name

3-(1,3-benzoxazol-2-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10/h1-2,4-5H,3,6-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBKDDXNZLOROC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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